molecular formula C21H19N3O2 B15345491 N-Benzoyloxy-4'-methyl-N-methyl-4-aminoazobenzene CAS No. 55398-25-9

N-Benzoyloxy-4'-methyl-N-methyl-4-aminoazobenzene

Cat. No.: B15345491
CAS No.: 55398-25-9
M. Wt: 345.4 g/mol
InChI Key: JQCSHZDWHXXNQQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Hydrolysis Reactions

N-Benzoyloxy-4'-methyl-N-methyl-4-aminoazobenzene undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Conditions Products Mechanism
Acidic (pH < 3) N-Hydroxy-N-methyl-4-aminoazobenzene + Benzoic AcidAcid-catalyzed cleavage of the benzoyloxy ester bond via protonation of the carbonyl oxygen.
Basic (pH > 10) N-Methyl-4-aminoazobenzene + Benzoate IonBase-induced nucleophilic attack by hydroxide ions at the ester carbonyl group .

Hydrolysis rates increase with temperature, and side reactions (e.g., azo bond reduction) are minimized under inert atmospheres.

Nucleophilic Substitution

The benzoyloxy group acts as a leaving group, enabling substitution with nucleophiles:

Nucleophile Reaction Outcome Key Reagents/Conditions
Amines Formation of N-alkyl/aryl derivatives (e.g., N-methylaniline adducts)Triethylamine, dichloromethane, 25°C.
Thiols Thioether adducts (e.g., glutathione conjugates)Glutathione, phosphate buffer (pH 7.4), 37°C .
Hydrazine Cleavage of the azo bond, producing hydrazine derivativesHydrazine hydrate, ethanol reflux .

Substitution reactions are critical for its metabolic detoxification (e.g., glutathione adducts) and mutagenic adduct formation with DNA .

Redox Reactions

The azo (-N=N-) and benzoyloxy groups participate in redox processes:

Reduction

  • Catalytic Hydrogenation :
    N-Benzoyloxy-4’-methyl-N-methyl-4-aminoazobenzene+4H2N-Methyl-p-phenylenediamine+4’-Methylaniline+Benzoic Acid\text{this compound} + 4\text{H}_2 \rightarrow \text{N-Methyl-p-phenylenediamine} + \text{4'-Methylaniline} + \text{Benzoic Acid}
    Catalysts: Pd/C or Raney Ni; Solvent: Ethanol .

  • Chemical Reduction :
    Reducing agents like lithium aluminum hydride (LiAlH4_4) target the azo group, forming hydrazine intermediates.

Oxidation

  • Azo Group Oxidation :
    Strong oxidizers (e.g., KMnO4_4) convert the azo group to nitro (-NO2_2) derivatives under acidic conditions.

  • Benzoyloxy Group Oxidation :
    Forms carboxylic acid derivatives via radical intermediates.

Biomolecular Interactions

The compound reacts with biological macromolecules, forming covalent adducts:

Protein Adducts

  • Glutathione Conjugation :
    Major detoxification pathway, producing stable thioether adducts (e.g., S-(N-methyl-4-aminoazobenzene)-glutathione) .

  • Hemoglobin Binding :
    Forms adducts with cysteine residues, detectable via mass spectrometry .

DNA Adducts

  • Deoxyguanosine Adducts :
    Reacts with the N7 position of guanine, forming mutagenic N7N^7-(N-methyl-4-aminoazobenzene)-deoxyguanosine adducts .

  • Intercalation :
    The planar azo structure intercalates into DNA, disrupting replication .

Metabolic Activation

Hepatic cytochrome P450 enzymes metabolize the compound into reactive intermediates:

Enzyme Reaction Product
Cytochrome P450 1A2 N-HydroxylationN-Hydroxy-N-methyl-4-aminoazobenzene .
Flavin Monooxygenase Oxidation of the methylamino groupReactive iminium ions .

These metabolites exhibit enhanced electrophilicity, facilitating DNA and protein binding .

Comparative Reactivity

Reactivity with nucleophiles varies among derivatives:

Compound Reactivity with Methionine (μmol/min/mg) Reactivity with Guanosine (μmol/min/mg)
This compound0.450.32
N-Benzoyloxy-4'-ethyl-N-methyl-4-aminoazobenzene0.410.29
N-Benzoyloxy-N-ethyl-4-aminoazobenzene0.380.25

Data indicate that methyl substitution enhances electrophilic reactivity compared to ethyl derivatives .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing CO2_2 and forming azobenzene derivatives .

  • Photochemical Reactions : UV exposure cleaves the azo bond, generating aryl radicals.

Scientific Research Applications

N-Benzoyloxy-N-methyl-4-aminoazobenzene is a synthetic compound investigated for its carcinogenic activity and reactivity with nucleophilic reagents . Research on this compound primarily focuses on its role as a model for understanding the mechanisms of carcinogenesis induced by related azo dyes . While the search results do not provide information specifically on N-Benzoyloxy-4'-methyl-N-methyl-4-aminoazobenzene, they do offer insights into the applications and implications of N-Benzoyloxy-N-methyl-4-aminoazobenzene in scientific research.

Carcinogenic Activity

N-benzoyloxy-N-methyl-4-aminoazobenzene induces sarcomas at the site of subcutaneous injection in rats, demonstrating its carcinogenic potential . It is more carcinogenic than other related dyes, possibly due to its stability in neutral lipids . The electrophilic reactivity and subcutaneous carcinogenicities of these dyes do not directly correlate with the hepatocarcinogenic activities of the parent dyes .

Reactivity with Biological Molecules

N-Benzoyloxy-N-methyl-4-aminoazobenzene reacts non-enzymatically with methionine and guanosine at neutral pH . It also reacts with deoxyguanosine and DNA in vitro, forming adducts . These adducts include N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene, which occurs as cis and trans isomers, and 3-(deoxy-guanosin-N2-yl)-N-methyl-4-aminoazobenzene .

Metabolic Activation

Enzymes metabolize aminoazo dyes into ultimate carcinogenic forms . Studies on N-methyl-4-aminoazobenzene (MAB) reveal that N-hydroxylation, a critical step in its metabolism, is catalyzed by cytochrome P-450 systems .

DNA Adduct Formation and Release

N-Benzoyloxy-N-methyl-4-aminoazobenzene reacts with DNA, leading to the rapid release of guanine derivatives . These derivatives are formed by depurination of N-7 substituted adducts in the DNA .

Implications for Cancer Treatment

Mechanism of Action

Properties

CAS No.

55398-25-9

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

[N-methyl-4-[(4-methylphenyl)diazenyl]anilino] benzoate

InChI

InChI=1S/C21H19N3O2/c1-16-8-10-18(11-9-16)22-23-19-12-14-20(15-13-19)24(2)26-21(25)17-6-4-3-5-7-17/h3-15H,1-2H3

InChI Key

JQCSHZDWHXXNQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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